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New research highlights the potent synergistic effects of the selective PIM1 kinase inhibitor,

TP-3654, when combined with the JAK inhibitor, ruxolitinib, in preclinical models of

myelofibrosis (MF). This combination therapy demonstrates a marked improvement in key

disease hallmarks, including the near-complete elimination of bone marrow fibrosis, a

significant challenge in current MF treatment.

Myelofibrosis is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis,

enlarged spleen (splenomegaly), and abnormal blood cell counts.[1][2] While ruxolitinib, a

JAK1/JAK2 inhibitor, is a standard treatment that can reduce splenomegaly and symptoms, it

often fails to reverse bone marrow fibrosis.[1][2] TP-3654, an orally available second-

generation PIM kinase inhibitor, targets a different oncogenic pathway, creating a strong

rationale for combination therapy.[3]

Enhanced Efficacy in Preclinical Models
Studies in murine models with JAK2V617F and MPLW515L mutations, which are common

drivers of MF, have shown that the combination of TP-3654 and ruxolitinib leads to significantly

better outcomes than either drug alone.[1][4] The combination therapy almost completely

normalized white blood cell and neutrophil counts and spleen size in mice with the JAK2V617F

mutation.[1][2]

Most notably, the combined treatment resulted in a dramatic reduction and, in some cases,

complete elimination of bone marrow and spleen fibrosis, an effect not seen with ruxolitinib

monotherapy.[1][2][4] Furthermore, TP-3654 and ruxolitinib synergistically induce apoptosis
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(programmed cell death) in hematopoietic cells expressing the JAK2V617F mutation.[1][2] This

synergistic effect also extends to overcoming resistance to JAK2 inhibition.[1][2]

An ongoing global Phase 1/2 clinical trial (NCT04176198) is currently evaluating TP-3654 as a

monotherapy and in combination with ruxolitinib or another JAK inhibitor, momelotinib, in

patients with myelofibrosis.[5][6] Preliminary data from the monotherapy arm have shown that

TP-3654 is well-tolerated with limited myelosuppressive side effects and shows early signs of

clinical activity, including spleen volume reduction and symptom improvement.[5][7][8]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing

TP-3654 monotherapy, ruxolitinib monotherapy, and the combination therapy.

Table 1: Hematological Parameters in JAK2V617F Murine Model

Treatment Group
White Blood Cell (WBC)
Count

Neutrophil Count

Vehicle Elevated Elevated

TP-3654 Significantly Reduced Significantly Reduced

Ruxolitinib Normalized Normalized

TP-3654 + Ruxolitinib Almost Completely Normalized Almost Completely Normalized

Table 2: Spleen Size and Bone Marrow Fibrosis in Murine Models

Treatment Group Spleen Size/Weight Bone Marrow Fibrosis

Vehicle Significantly Enlarged Severe

TP-3654 Significantly Reduced Markedly Reduced

Ruxolitinib Significantly Reduced Not Significantly Altered

TP-3654 + Ruxolitinib
Greater Reduction / Almost

Normalized
Almost Completely Eliminated
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Table 3: Cellular Effects in JAK2V617F-Expressing Cells

Treatment Effect on Apoptosis
Effect on Colony
Formation (MF CD34+
cells)

TP-3654 Marked Apoptosis Significantly Reduced

Ruxolitinib Modest Apoptosis Reduced

TP-3654 + Ruxolitinib
Synergistically Induced

Apoptosis
Greater Inhibition

Experimental Protocols
In Vivo Murine Model of Myelofibrosis: Homozygous JAK2V617F knock-in mice, which rapidly

develop high-grade myelofibrosis, were utilized to assess the in vivo efficacy of TP-3654 alone

or in combination with ruxolitinib.[1] Mice were treated with vehicle, TP-3654, ruxolitinib, or a

combination of TP-3654 and ruxolitinib.[1] Hematological parameters, spleen size, and bone

marrow fibrosis were evaluated following the treatment period.[1][4] Histopathological analysis

of the bone marrow and spleen was performed to assess the degree of fibrosis.[1] A similar

experimental design was used in a bone marrow transplantation mouse model with the

MPLW515L mutation.[1][4]

Cell Proliferation and Apoptosis Assays: Murine Ba/F3 cells expressing JAK2V617F or

MPLW515L, and human JAK2V617F-positive cell lines (HEL, SET-2, UKE-1), were used to

evaluate the effect of TP-3654 on cell proliferation and apoptosis.[1] Cells were treated with

varying concentrations of TP-3654, ruxolitinib, or the combination.[4] Cell proliferation was

measured using standard assays, and apoptosis was assessed by flow cytometry.[4]

Colony Formation Assays: CD34+ hematopoietic progenitor cells from patients with

myelofibrosis were cultured in methylcellulose medium in the presence of vehicle (DMSO), TP-
3654, ruxolitinib, or the combination of TP-3654 and ruxolitinib to assess the impact on myeloid

colony formation.[4]
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The synergistic effect of TP-3654 and ruxolitinib is believed to stem from the dual targeting of

distinct but interconnected signaling pathways that drive myelofibrosis.
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Caption: Dual inhibition of JAK/STAT and PIM1 pathways by ruxolitinib and TP-3654.
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Caption: Workflow for assessing TP-3654 synergy with other drugs.
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To cite this document: BenchChem. [TP-3654 and Ruxolitinib: A Synergistic Combination in
Myelofibrosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611452#assessing-the-synergistic-effects-of-tp-3654-
with-other-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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